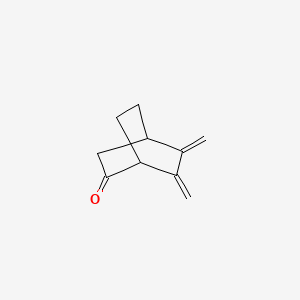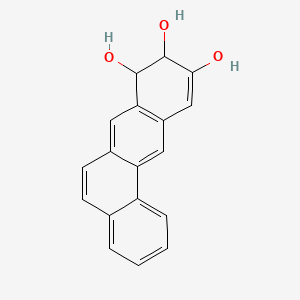
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure of fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of benz(a)anthracene followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under stringent conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can further hydrogenate the compound, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to mutations. This intercalation is facilitated by the planar structure of the compound, allowing it to fit snugly between the DNA bases.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.
Benz(a)anthracene-7,12-dione: An oxidized form with quinone groups.
Uniqueness
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is unique due to its specific hydroxylation pattern and reduced state, which confer distinct chemical and biological properties
Propiedades
Número CAS |
79146-81-9 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
8,9-dihydrobenzo[b]phenanthrene-8,9,10-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-12-8-14-11(7-15(12)17(20)18(16)21)6-5-10-3-1-2-4-13(10)14/h1-9,17-21H |
Clave InChI |
XPOMAGCFSJYBBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C(C(C4O)O)O)C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



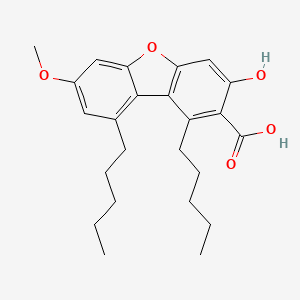
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
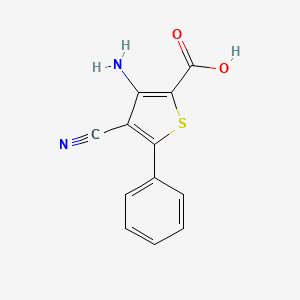
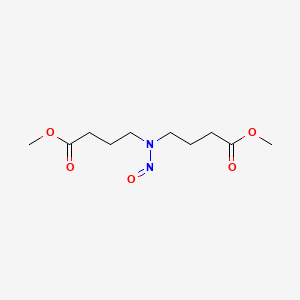

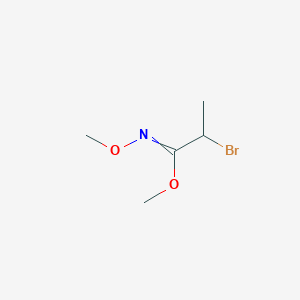
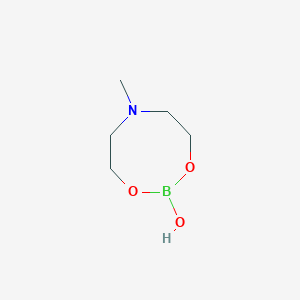
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
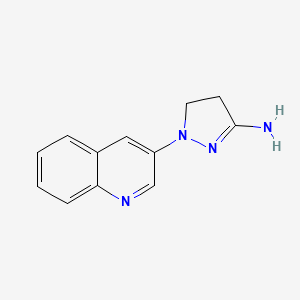
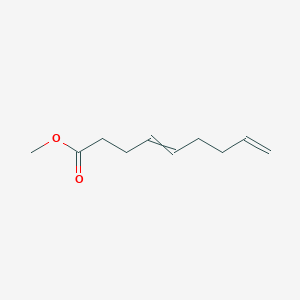
![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)

